molecular formula C12H23N B12286028 N-pentylbicyclo[2.2.1]heptan-2-amine

N-pentylbicyclo[2.2.1]heptan-2-amine

Katalognummer: B12286028
Molekulargewicht: 181.32 g/mol
InChI-Schlüssel: GOYUSDMNNAVPEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-pentylbicyclo[2.2.1]heptan-2-amine is a chemical compound with the molecular formula C12H23N and a molecular weight of 181.32 g/mol This compound is part of the bicycloheptane family, which is known for its unique bicyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-pentylbicyclo[2.2.1]heptan-2-amine typically involves the reaction of norcamphor derivatives with pentylamine under specific conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent production. Quality control measures are implemented to monitor the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-pentylbicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N-pentylbicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets, such as NMDA receptors. The compound acts as an uncompetitive antagonist at the phencyclidine binding site of the NMDA receptor, inhibiting the receptor’s activity. This inhibition can modulate neurotransmitter release and has potential therapeutic effects in neurodegenerative disorders .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-pentylbicyclo[2.2.1]heptan-2-amine is unique due to its specific bicyclic structure and pentyl substitution, which confer distinct chemical and biological properties. Its potential as an NMDA receptor antagonist makes it a valuable compound for further research and development .

Eigenschaften

Molekularformel

C12H23N

Molekulargewicht

181.32 g/mol

IUPAC-Name

N-pentylbicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C12H23N/c1-2-3-4-7-13-12-9-10-5-6-11(12)8-10/h10-13H,2-9H2,1H3

InChI-Schlüssel

GOYUSDMNNAVPEX-UHFFFAOYSA-N

Kanonische SMILES

CCCCCNC1CC2CCC1C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.